6-chloro-2-(2,3-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine
Overview
Description
6-chloro-2-(2,3-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a pyridine ring fused with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(2,3-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine typically involves the reaction of 2,3-dimethoxybenzaldehyde with 2-chloro-3-nitropyridine under basic conditions to form an intermediate chalcone. This intermediate is then cyclized using ammonium acetate to yield the desired imidazo[4,5-b]pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(2,3-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while nucleophilic substitution could introduce various functional groups at the chloro position.
Scientific Research Applications
6-chloro-2-(2,3-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6-chloro-2-(2,3-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole and pyridine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-nitropyridine: A precursor in the synthesis of 6-chloro-2-(2,3-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine.
2,3-dimethoxybenzaldehyde: Another precursor used in the synthesis.
Imidazo[4,5-b]pyridine derivatives: A class of compounds with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to the presence of both chloro and dimethoxyphenyl groups, which can influence its reactivity and biological activity. This combination of functional groups is not commonly found in other imidazo[4,5-b]pyridine derivatives, making it a valuable compound for further research and development .
Properties
IUPAC Name |
6-chloro-2-(2,3-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-19-11-5-3-4-9(12(11)20-2)13-17-10-6-8(15)7-16-14(10)18-13/h3-7H,1-2H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSHHIJXRKDOMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC3=C(N2)C=C(C=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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